Ganoderenic acid E

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C30H40O8 |

|---|---|

Peso molecular |

528.6 g/mol |

Nombre IUPAC |

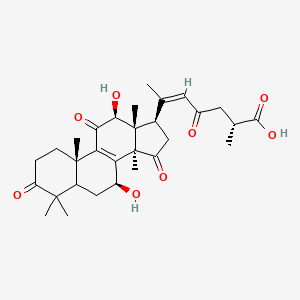

(Z,2R)-6-[(7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |

InChI |

InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h10,15,17-19,25,32,36H,8-9,11-13H2,1-7H3,(H,37,38)/b14-10-/t15-,17-,18+,19?,25-,28+,29+,30+/m1/s1 |

Clave InChI |

UFIFFDILGAASQL-WOVFQRQNSA-N |

SMILES isomérico |

C[C@H](CC(=O)/C=C(/C)\[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O |

SMILES canónico |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Ganoderenic Acid E: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid E, a highly oxygenated lanostane-type triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, represents a compound of significant interest for its potential therapeutic applications. As a member of the ganoderic acid family, it contributes to the well-documented anti-cancer, anti-inflammatory, and other health-promoting effects of Ganoderma extracts. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its purification, a summary of its known biological activities with available quantitative data, and a visualization of the key signaling pathways it is believed to modulate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first identified as one of the numerous triterpenoid constituents of the fungus Ganoderma. While often associated with the widely-studied Ganoderma lucidum, early comprehensive analyses also documented its presence in other species of the genus, such as Ganoderma tsugae. The initial discovery and characterization of this compound were part of broader investigations into the chemical composition of these fungi, which have been used in traditional medicine for centuries.

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These methods revealed its characteristic lanostane (B1242432) skeleton, a tetracyclic triterpene backbone, which is a hallmark of ganoderic acids.

Isolation and Purification of this compound

The isolation of this compound from Ganoderma lucidum or related species is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following sections provide detailed experimental protocols for each of these stages.

Extraction of Crude Triterpenoids

The initial step involves the extraction of the total triterpenoid fraction from the dried and powdered fruiting bodies of Ganoderma lucidum.

Experimental Protocol:

-

Maceration: The dried and powdered fruiting bodies of Ganoderma lucidum are macerated with a suitable organic solvent, typically 95% ethanol, at an elevated temperature (e.g., 60-80°C) for several hours. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The ethanolic extracts are combined, filtered to remove solid residues, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate the triterpenoids from other components. A common method involves partitioning between ethyl acetate (B1210297) and water. The triterpenoid-rich fraction is typically found in the ethyl acetate layer.

-

Acidic Extraction: To further purify the acidic triterpenoids, including this compound, the ethyl acetate fraction can be washed with an acidic solution. The resulting acidic ethyl acetate soluble material (AESM) is a crude triterpenoid mixture.[1]

Chromatographic Purification

The crude triterpenoid extract is a complex mixture of various ganoderic acids and other related compounds. Therefore, chromatographic techniques are essential for the isolation of pure this compound.

Experimental Protocol:

-

Silica (B1680970) Gel Column Chromatography: The crude triterpenoid extract is first subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically a mixture of chloroform (B151607) and acetone, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Reversed-Phase C18 Column Chromatography: Fractions enriched with this compound from the silica gel column are then further purified on a reversed-phase C18 column. A gradient of methanol (B129727) and water is commonly used as the mobile phase.

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): For the final purification to obtain highly pure this compound, semi-preparative HPLC is employed.[1]

-

Column: Lichrosorb RP-18 (7 µm, 250 × 25 mm) or equivalent.[1]

-

Mobile Phase: A gradient of acetonitrile (B52724) and 2% acetic acid in water. A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the acetonitrile concentration.[1]

-

Flow Rate: A typical flow rate for a semi-preparative column is around 7.8 mL/min.

-

Detection: UV detection at 252 nm is commonly used for ganoderic acids.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.

-

Workflow for Isolation and Purification of this compound

Caption: General workflow for the isolation and purification of this compound.

Quantitative Data

Quantitative analysis of this compound is crucial for the standardization of Ganoderma extracts and for pharmacological studies. High-performance liquid chromatography (HPLC) is the most common method for its quantification.

HPLC Analysis Parameters

The following table summarizes typical parameters for the quantitative analysis of this compound by HPLC.

| Parameter | Value | Reference |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | Gradient of acetonitrile and aqueous acetic acid (e.g., 0.1-2%) | |

| Flow Rate | 0.8 - 1.0 mL/min | |

| Detection Wavelength | 252 nm or 256 nm | |

| Linearity (r²) | > 0.999 | |

| Limit of Detection (LOD) | Varies, typically in the µg/mL range | |

| Limit of Quantitation (LOQ) | Varies, typically in the µg/mL range | |

| Recovery | 96.85% - 105.09% |

Biological Activity

This compound has been evaluated for its cytotoxic activity against various cancer cell lines. The following table summarizes the available IC50 values. It is important to note that some of the reported values, particularly for HepG2 and its subclone, appear unusually low and should be interpreted with caution pending further independent verification.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HeLa | Cervical Cancer | 101 µM | |

| HepG2 | Liver Cancer | 0.144 nM | |

| HepG2 2.2.15 | Liver Cancer | 0.105 nM | |

| P388 | Murine Leukemia | 5.012 µM | |

| Raji | Burkitt's Lymphoma | Not specified |

Note: These values are exceptionally low and may warrant further investigation for confirmation.

Biological Activities and Signaling Pathways

Ganoderic acids, as a class of compounds, are known to exert a wide range of biological effects, including anti-inflammatory and anti-cancer activities. While specific studies on this compound are limited, it is presumed to contribute to the overall pharmacological profile of Ganoderma extracts by modulating key signaling pathways.

Anti-Inflammatory Activity

Ganoderic acids have been shown to possess potent anti-inflammatory properties. This is primarily achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are central regulators of the inflammatory response, and their inhibition leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by ganoderic acids.

MAPK Signaling Pathway

Caption: Modulation of the MAPK/ERK signaling pathway by ganoderic acids.

Anti-Cancer Activity

The cytotoxic effects of this compound against various cancer cell lines suggest its potential as an anti-cancer agent. The broader class of ganoderic acids is known to induce apoptosis (programmed cell death) in cancer cells through multiple mechanisms, including:

-

Induction of Cell Cycle Arrest: Preventing cancer cells from progressing through the cell cycle, thereby inhibiting their proliferation.

-

Activation of Caspases: Triggering the caspase cascade, a family of proteases that are essential for the execution of apoptosis.

-

Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to favor cell death.

HMG-CoA Reductase Inhibition

Some ganoderic acids have been reported to inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This activity suggests a potential role for these compounds in the management of hypercholesterolemia. However, specific quantitative data for the inhibitory activity of this compound on HMG-CoA reductase is not yet available.

Conclusion and Future Perspectives

This compound is a promising bioactive triterpenoid from Ganoderma lucidum with demonstrated cytotoxic effects against cancer cells. The detailed protocols for its isolation and purification provided in this guide offer a foundation for further research into its pharmacological properties. While the precise signaling pathways modulated exclusively by this compound are yet to be fully elucidated, its activity is likely to be mediated through the inhibition of key inflammatory and proliferative pathways such as NF-κB and MAPK, consistent with the actions of other ganoderic acids.

Future research should focus on:

-

Verifying the potent cytotoxic effects of this compound, particularly in liver cancer cell lines.

-

Investigating its specific molecular targets and elucidating the signaling pathways it modulates in detail.

-

Quantifying its anti-inflammatory and HMG-CoA reductase inhibitory activities.

-

Evaluating its efficacy and safety in preclinical animal models for various disease indications.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel drugs derived from this valuable natural product.

References

An In-depth Technical Guide on the Core Mechanism of Action of Ganoderenic Acid E in Cancer Cells

A Note to the Reader: As of late 2025, publicly accessible scientific literature contains limited specific data on the direct mechanism of action of Ganoderenic acid E in cancer cells. While this compound has been identified as a triterpenoid (B12794562) constituent of Ganoderma lucidum, detailed functional studies elucidating its specific anticancer properties, such as its effects on signaling pathways, apoptosis, and the cell cycle, are not yet available.

This guide will present the known information about this compound and, to provide a valuable context for researchers, will detail the well-documented anticancer mechanisms of other closely related and extensively studied ganoderic acids. These related compounds offer potential avenues of investigation for this compound.

Introduction to this compound

This compound is a highly oxidized lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum[1][2]. Triterpenoids from this fungus are recognized for a wide array of pharmacological activities, including significant antitumor properties[3]. While numerous ganoderic and lucidenic acids have been studied for their biological activities, this compound remains one of the less characterized compounds in this family[1][2]. Its chemical structure is C₃₀H₄₀O₈[4].

Established Anticancer Mechanisms of the Ganoderic Acid Family

To inform future research on this compound, this section details the mechanisms of action of other prominent ganoderic acids (GAs) in various cancer cell lines. These mechanisms provide a foundational framework for hypothesizing and testing the potential activities of this compound.

A primary mechanism by which ganoderic acids exert their anticancer effects is the induction of apoptosis, or programmed cell death.

-

Mitochondrial-Mediated Pathway: Several ganoderic acids, including GA-A, GA-Mf, and GA-S, trigger the intrinsic apoptotic pathway. This involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol[5][6]. The release of cytochrome c activates a cascade of caspases, including caspase-3 and caspase-9, which are executioner enzymes of apoptosis[1][5][6]. This process is often accompanied by an altered ratio of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2[1][6].

-

Topoisomerase Inhibition: Ganoderic acid X (GAX) has been shown to inhibit topoisomerases I and IIα[6][7]. These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage, which can trigger apoptosis[3][7].

Ganoderic acids can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases.

-

G1 Phase Arrest: Ganoderic acid A (GA-A) and Ganoderic acid DM (GA-DM) have been observed to cause cell cycle arrest in the G0/G1 phase[5][8]. This is often achieved by downregulating the expression of key G1 phase proteins like cyclin D1 and cyclin-dependent kinases (CDK2, CDK4, CDK6), and upregulating CDK inhibitors such as p21[4][5][8].

-

S and G2/M Phase Arrest: Other compounds, like Ganoderic acid S, have been reported to induce S phase arrest[1][6]. Triterpene-rich extracts from Ganoderma lucidum have also been shown to cause G2/M arrest in hepatoma cells[6].

The anticancer activity of ganoderic acids is frequently linked to their ability to modulate critical intracellular signaling pathways that regulate cell growth, survival, and metastasis.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Ganoderic acid DM has been shown to induce apoptosis and autophagy in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR pathway[9]. Similarly, Ganoderic acid A has demonstrated activity in inhibiting this pathway in glioblastoma cells[2].

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in transmitting extracellular signals to the cell nucleus to control processes like proliferation and differentiation. Ganoderic acid X activates ERK and JNK, which can contribute to apoptosis induction[6][7]. Polysaccharides from Ganoderma lucidum have also been shown to exert antitumor effects by modulating MAPK pathways[10].

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, and cancer cell survival and invasion. Ganoderic acids have been shown to suppress the activation of NF-κB, thereby inhibiting the expression of downstream targets involved in tumor progression, such as MMP-2 and MMP-9[1].

Quantitative Data for Ganoderic Acids (Excluding this compound)

Due to the lack of specific studies on this compound, the following table summarizes IC₅₀ values for other ganoderic acids to provide a reference for their potency in various cancer cell lines.

| Ganoderic Acid | Cancer Cell Line | IC₅₀ Value (µM) | Duration (h) | Reference |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 | 24 | [5] |

| HepG2 (Hepatocellular Carcinoma) | 203.5 | 48 | [5] | |

| SMMC7721 (Hepatocellular Carcinoma) | 158.9 | 24 | [5] | |

| SMMC7721 (Hepatocellular Carcinoma) | 139.4 | 48 | [5] |

Experimental Protocols for Studying Ganoderic Acids

The following are generalized methodologies based on studies of various ganoderic acids. These protocols can serve as a template for investigating the anticancer effects of this compound.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of the Ganoderic acid for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis[5].

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the Ganoderic acid for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic[2].

-

Protein Extraction: Treat cells with the Ganoderic acid, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (e.g., against p-Akt, Akt, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an ECL chemiluminescence detection system[5][9].

Visualizing Potential Mechanisms of Action

As no specific signaling pathway has been elucidated for this compound, the following diagrams illustrate common pathways inhibited by other ganoderic acids, which represent plausible targets for this compound.

Caption: A potential workflow for investigating the anticancer mechanism of this compound.

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion and Future Perspectives

This compound is an identified but functionally uncharacterized triterpenoid from Ganoderma lucidum. While there is a wealth of information on the potent anticancer activities of its sister compounds, which act via apoptosis induction, cell cycle arrest, and inhibition of major oncogenic signaling pathways, the specific role of this compound remains to be elucidated.

The data and protocols presented in this guide for other ganoderic acids provide a robust framework for future research. It is critical for researchers to conduct specific in vitro and in vivo studies to determine if this compound shares these anticancer mechanisms. Such investigations will be essential to unlock the potential therapeutic value of this specific natural product for drug development professionals.

References

- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ganoderenic Acid E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid E, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community. This document provides a comprehensive technical overview of the physicochemical properties of this compound, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. The guide details its structural and physical characteristics, supported by experimental methodologies. Furthermore, it explores its biological activities with a focus on relevant signaling pathways and provides insights into its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. All quantitative data is presented in structured tables for clarity, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows, adhering to specified design constraints for optimal readability.

Physicochemical Properties

This compound is a white to off-white solid compound.[1] Its fundamental physicochemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C30H40O7 | [1] |

| Molecular Weight | 512.63 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 120-122 °C | [2] |

| CAS Number | 98665-14-6 |

Solubility

| Solvent | Solubility | Reference(s) |

| DMSO | 50 mg/mL (97.54 mM) (with ultrasonic assistance) | |

| Chloroform (B151607) | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble | |

| Water | Poorly soluble |

Spectral Data

| Technique | Data | Reference(s) |

| Mass Spectrometry (MS) | m/z: 512 (M+) | |

| Infrared (IR) Spectroscopy (KBr, cm-1) | 3485, 1737, 1698, 1673, 1220, 1173, 1111, 1050, 939 | |

| 1H Nuclear Magnetic Resonance (NMR) (CDCl3, δ) | 0.88 (3H, s, H-18), 0.98 (3H, d, J = 6.4 Hz, H-21), 1.12 (3H, s, H-29), 1.14 (3H, s, H-28), 1.23 (3H, d, J = 7.2 Hz, H-27), 1.28 (3H, s, H-19), 1.64 (3H, s, H-30) |

Experimental Protocols

This section outlines the methodologies for key experiments related to the characterization and evaluation of this compound.

Extraction and Purification of Ganoderic Acids from Ganoderma Species

The following protocol provides a general method for the extraction and purification of ganoderic acids, including this compound, from the fruiting bodies of Ganoderma species.

-

Preparation of Fungal Material : Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder.

-

Extraction : Extract the powdered material with 95% ethanol at an elevated temperature (e.g., 60-80°C) for several hours. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure to yield a crude extract.

-

Initial Fractionation : Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents, such as chloroform and acetone, to separate fractions based on polarity.

-

Further Purification : Pool the fractions containing triterpenoids (identified by thin-layer chromatography) and further purify them using reversed-phase C18 column chromatography with a water/methanol gradient.

-

Isolation : Isolate individual ganoderic acids, including this compound, using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile and 2% acetic acid.

-

Crystallization : Concentrate the purified fractions containing this compound and induce crystallization to obtain the pure compound.

Physicochemical Characterization

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation : A small amount of the dried, powdered this compound is packed into a capillary tube sealed at one end.

-

Measurement : The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating : The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2°C per minute) for a more precise measurement.

-

Observation : The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.

IR spectra are recorded on an FTIR spectrometer to identify functional groups.

-

Sample Preparation : A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Analysis : The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

Data Acquisition : The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer to elucidate the chemical structure.

-

Sample Preparation : A few milligrams of this compound are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.

-

Data Acquisition : The NMR tube is placed in the spectrometer, and the spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be performed to establish connectivity.

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

-

Solvent Selection : A range of solvents with varying polarities is chosen (e.g., water, ethanol, DMSO, ethyl acetate, chloroform).

-

Procedure : A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a vial.

-

Titration : The selected solvent is added incrementally with vigorous vortexing or sonication until the solid is completely dissolved.

-

Observation : The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL).

Biological Activity Assays

This assay determines the effect of this compound on the viability of cancer cell lines.

-

Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment : The cells are treated with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for specific time periods (e.g., 24, 48, 72 hours). A vehicle control (DMSO) is included.

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Measurement : The absorbance is read on a microplate reader at a wavelength corresponding to the formazan product (around 570 nm). Cell viability is calculated as a percentage of the control.

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding : Macrophages are seeded in a 96-well plate.

-

Pre-treatment : Cells are pre-treated with different concentrations of this compound for a short period (e.g., 1-2 hours).

-

Stimulation : The cells are then stimulated with LPS to induce an inflammatory response and NO production.

-

Incubation : The plate is incubated for 24 hours.

-

NO Measurement : The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on other ganoderic acids provides strong indications of its likely mechanisms of action, particularly in anti-inflammatory and anti-cancer contexts.

Anti-inflammatory Effects and the NF-κB Pathway

Many ganoderic acids exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory genes. It is plausible that this compound shares this mechanism.

In this proposed mechanism, this compound may inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This action would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Pro-apoptotic Effects in Cancer Cells

Ganoderic acids have been shown to induce apoptosis (programmed cell death) in various cancer cell lines through the intrinsic, or mitochondrial, pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.

This compound likely induces apoptosis by increasing the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.

ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial for its development as a therapeutic agent. While specific ADMET studies on this compound are not extensively available, some inferences can be drawn from studies on other ganoderic acids and related in silico predictions.

Absorption, Distribution, Metabolism, and Excretion

-

Absorption : Ganoderic acids are generally absorbed rapidly from the gastrointestinal tract after oral administration. However, their oral bioavailability is often low.

-

Distribution : Due to their lipophilic nature, ganoderic acids are expected to be widely distributed in various tissues and organs.

-

Metabolism : Ganoderic acids are primarily metabolized in the liver through Phase I (oxidation, reduction, hydroxylation) and Phase II (conjugation) reactions. Interestingly, one study identified this compound as a metabolite of Ganoderic acid A.

-

Excretion : The main route of excretion for ganoderic acids and their metabolites is through the bile.

Toxicity

In silico ADMET predictions for a range of ganoderic acid isoforms have been performed, suggesting that many of these compounds have acceptable toxicity profiles. However, specific experimental toxicity data for this compound is lacking and would be a critical area for future research.

Conclusion

This compound is a well-characterized triterpenoid with defined physicochemical properties. The available evidence, largely extrapolated from related ganoderic acids, suggests that it possesses promising anti-inflammatory and anti-cancer activities, likely mediated through the modulation of the NF-κB and intrinsic apoptosis pathways, respectively. While its pharmacokinetic profile is anticipated to involve rapid absorption and extensive metabolism, further studies are required to fully elucidate its ADMET properties and to confirm the specific signaling pathways it modulates. This technical guide provides a solid foundation for researchers to design and execute further investigations into the therapeutic potential of this compound.

References

The Structural Elucidation of Ganoderenic Acid E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Ganoderenic acid E, a lanostane-type triterpenoid (B12794562) isolated from fungi of the Ganoderma genus. This document details the spectroscopic data available for the compound and outlines the experimental protocols for its isolation and characterization.

Introduction

This compound belongs to the family of ganoderic acids, which are highly oxygenated triterpenoids known for their diverse and significant biological activities. The structural determination of these complex natural products is crucial for understanding their structure-activity relationships and for advancing their potential therapeutic applications. This compound is systematically named 3,7,11,15,23-pentaoxo-5α-lanosta-8-en-26-oic acid, with the chemical formula C30H40O7 and a molecular weight of 512.5 g/mol .

Spectroscopic Data for this compound

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals characteristic signals for a lanostane-type triterpenoid. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-18 | 0.88 | s | |

| H-21 | 0.98 | d | 6.4 |

| H-29 | 1.12 | s | |

| H-28 | 1.14 | s | |

| H-27 | 1.23 | d | 7.2 |

| H-19 | 1.28 | s | |

| H-30 | 1.64 | s |

¹³C NMR Spectroscopic Data

As of the latest available data, the complete ¹³C NMR spectroscopic data for this compound has not been explicitly reported in peer-reviewed literature. The structural complexity and the presence of multiple carbonyl groups lead to a complex spectrum. However, based on the known structure and data from analogous ganoderic acids, the spectrum is expected to show signals for thirty carbon atoms, including five carbonyl carbons, several quaternary carbons, methines, methylenes, and methyl groups characteristic of the lanostane (B1242432) skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

| Ion | m/z |

| [M]⁺ | 512 |

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 512, which corresponds to the molecular formula C30H40O7.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3485 | O-H stretching (hydroxyl group of the carboxylic acid) |

| 1737 | C=O stretching (ketone/carboxylic acid) |

| 1698 | C=O stretching (α,β-unsaturated ketone) |

| 1673 | C=O stretching (ketone) |

| 1220, 1173, 1111, 1050, 939 | C-O stretching and other fingerprint region vibrations |

Experimental Protocols

The isolation and purification of this compound from its natural source, typically the fruiting bodies of Ganoderma species, is a multi-step process.

Isolation of Crude Triterpenoids

-

Extraction: The dried and powdered fruiting bodies of the Ganoderma species are extracted with a suitable organic solvent, such as ethanol (B145695) or ethyl acetate, at room temperature or with gentle heating. This process is typically repeated multiple times to ensure exhaustive extraction of the triterpenoids.

-

Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in water and partitioned with an organic solvent (e.g., ethyl acetate) to separate the acidic components, including the ganoderic acids, from neutral and basic compounds. The organic layer containing the acidic fraction is then concentrated.

Purification of this compound

The purification of individual ganoderic acids from the crude acidic extract is achieved through chromatographic techniques.

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

A common method for the final purification of this compound is semi-preparative reversed-phase HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution system is employed, commonly consisting of acetonitrile (B52724) and an aqueous solution of a weak acid, such as acetic acid or formic acid, to improve peak shape and resolution.

-

Detection: The eluent is monitored using a UV detector, typically at a wavelength around 252 nm, where the α,β-unsaturated ketone chromophore of ganoderic acids absorbs.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Final Purification: The collected fractions are concentrated, and the purified this compound can be obtained as a solid, often through crystallization.

Structure Elucidation Workflow

The process of elucidating the structure of a novel natural product like this compound follows a logical workflow, integrating various analytical techniques.

Caption: Workflow for the structure elucidation of this compound.

This diagram illustrates the typical workflow, starting from the isolation of the pure compound, followed by spectroscopic analysis to gather data on its molecular formula, functional groups, and connectivity, ultimately leading to the determination of its complete chemical structure.

Conclusion

The structure of this compound has been established through the combined application of modern spectroscopic techniques. While the ¹H NMR, MS, and IR data are well-documented, the explicit reporting of its ¹³C NMR data remains a gap in the current literature. The detailed experimental protocols for its isolation and purification provide a solid foundation for further research into its biological activities and potential as a therapeutic agent. This technical guide serves as a valuable resource for researchers in the field of natural product chemistry and drug development.

References

An In-depth Technical Guide on Ganoderenic Acid E: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ganoderenic acid E, a bioactive triterpenoid (B12794562) found in Ganoderma species. It covers its natural sources, detailed methodologies for its isolation and quantification, and a review of its biosynthetic pathway.

Natural Sources of this compound

This compound is a member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids. These compounds are primarily isolated from the fruiting bodies and mycelia of medicinal mushrooms belonging to the genus Ganoderma. The most well-documented sources of this compound are:

-

Ganoderma lucidum : Widely known as "Reishi" or "Lingzhi," this species is a rich source of a diverse array of ganoderic acids, including this compound.

-

Ganoderma tsugae : Also known as the Hemlock varnish shelf mushroom, this species has been shown to contain a significant amount of various ganoderic acids, with this compound being one of the identified constituents.[1]

Quantitative Analysis of this compound

Accurate quantification of this compound is essential for quality control of Ganoderma products and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. A study on Ganoderma tsugae quantified nine triterpenoids, including this compound. While the study provides the total content of these nine acids, it establishes a basis for the quantification of individual compounds.

| Sample Type | Organism | Total Content of Nine Ganoderic Acids (A, B, C, D, E, C5, C6, G, and Ganoderenic Acid D) (%) | Reference |

| Raw Material 1 | Ganoderma tsugae | 0.28 | [1] |

| Raw Material 2 | Ganoderma tsugae | 0.35 | [1] |

| Product 1 | Ganoderma tsugae | 2.20 | [1] |

| Product 2 | Ganoderma tsugae | 1.87 | [1] |

| Product 3 (mycelium-based) | Ganoderma tsugae | 0.40 | |

| Product 4 (mycelium-based) | Ganoderma tsugae | 0.33 | |

| Product 5 (mycelium-based) | Ganoderma tsugae | 0.31 | |

| Product 6 | Ganoderma tsugae | 1.58 |

Experimental Protocols

Extraction and Isolation of this compound from Ganoderma tsugae

This protocol is adapted from the methodology described by Chen et al. (2003) for the isolation of nine ganoderic acids, including this compound.

1. Preparation of Acidic Ethyl Acetate (B1210297) Soluble Material (AESM):

-

Obtain dried fruiting bodies of Ganoderma tsugae.

-

Grind the fruiting bodies into a fine powder.

-

Extract the powder with a suitable solvent (e.g., ethanol).

-

Partition the crude extract with ethyl acetate under acidic conditions to obtain the AESM, which contains the crude triterpenoids. From 1 kg of dried G. tsugae, approximately 42 g of AESM can be obtained (a yield of 4.2%).

2. Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

HPLC System: A semi-preparative HPLC system equipped with a UV-VIS detector.

-

Column: Lichrosorb RP-18 (7 µm, 250 × 25 mm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 2% acetic acid.

-

Initial condition: Acetonitrile : 2% acetic acid = 1 : 3 (v/v) for the first 80 minutes.

-

Change to: Acetonitrile : 2% acetic acid = 1 : 2 (v/v) after 80 minutes.

-

-

Flow Rate: 7.8 mL/min.

-

Detection: 252 nm.

-

Sample Preparation: Dissolve 5 g of AESM in 5 mL of 50% ethanol.

-

Injection: The sample is separated in two injections.

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound. From 5 g of AESM, approximately 12 mg of this compound can be isolated as yellow needle crystals.

Analytical High-Performance Liquid Chromatography (HPLC) for Quantification

This method is for the quantitative analysis of this compound in Ganoderma extracts.

-

HPLC System: An analytical HPLC system with a UV-VIS detector.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient elution of acetonitrile and 2% acetic acid.

-

Mobile phase A: Acetonitrile : 2% acetic acid = 1 : 4 (v/v).

-

Mobile phase B: Acetonitrile : 2% acetic acid = 1 : 2 (v/v).

-

Gradient:

-

0 to 5 min: 100% A.

-

20 to 40 min: 30% A.

-

40 to 80 min: 100% B.

-

-

-

Flow Rate: 0.8 mL/min.

-

Detection: 252 nm.

-

Quantification: Create a calibration curve using a purified standard of this compound. The linear range for this compound is typically between 0.9 to 93.0 µg/mL.

Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other ganoderic acids, begins with the mevalonate (B85504) (MVA) pathway, leading to the formation of the triterpenoid precursor, lanosterol (B1674476). The subsequent steps involve a series of oxidative modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes. While the complete enzymatic pathway for this compound has not been fully elucidated, a putative pathway can be proposed based on the known reactions in ganoderic acid biosynthesis.

Mevalonate Pathway to Lanosterol

The initial steps of the biosynthesis are well-established and involve the conversion of acetyl-CoA to lanosterol.

Putative Post-Lanosterol Modifications to this compound

The conversion of lanosterol to this compound involves a series of oxidation and reduction reactions. The structure of this compound features keto groups at C-3, C-7, C-11, and C-23, and a hydroxyl group at C-15. These modifications are likely catalyzed by a series of cytochrome P450 monooxygenases and reductases. The exact sequence of these reactions and the specific enzymes involved are still under investigation.

The diagram below illustrates the overall workflow for the isolation and quantification of this compound.

This guide provides a foundational understanding of this compound for researchers. Further studies are necessary to fully elucidate the specific enzymatic steps in its biosynthesis, which could open avenues for metabolic engineering to enhance its production. The detailed analytical and isolation protocols provided herein serve as a practical resource for the quality control and further investigation of this promising bioactive compound.

References

A Technical Guide to the Preliminary Cytotoxicity of Ganoderic Acids on Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Note on Ganoderenic Acid E: An extensive search of current scientific literature did not yield specific preliminary cytotoxicity data for this compound. However, significant research is available for other closely related triterpenoids from Ganoderma lucidum, collectively known as Ganoderic Acids (GAs). This guide summarizes the cytotoxic effects of these compounds, providing a framework for understanding their potential anticancer activities and the methodologies used for their evaluation. One study did note that Ganoderic Acid E, among other compounds, showed significant cytotoxic activity against Hep G2 and P-388 tumor cells, though specific quantitative data such as IC50 values were not provided in the abstract[1].

Introduction

Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds have garnered substantial interest in oncology research due to their demonstrated cytotoxic, anti-proliferative, and pro-apoptotic activities across a variety of cancer cell lines[2][3]. GAs are considered potential low-cost therapeutic candidates with a favorable toxicity profile, often exhibiting potent cytotoxicity to tumor cells while being less harmful to normal cells[2][4][5]. Their mechanisms of action are multifaceted, involving the modulation of critical cellular signaling pathways that govern cell cycle progression, apoptosis, and metastasis[2][6]. This document provides a comprehensive overview of the preliminary cytotoxicity data, experimental protocols, and known signaling pathways associated with prominent Ganoderic acids.

Quantitative Cytotoxicity Data

The cytotoxic potential of various Ganoderic acids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for different Ganoderic acids against several human cancer cell lines.

Table 1: IC50 Values of Ganoderic Acid A (GA-A)

| Cell Line | Cancer Type | Incubation Time | IC50 (µmol/L) | Reference |

| HepG2 | Hepatocellular Carcinoma | 24 h | 187.6 | [7] |

| 48 h | 203.5 | [7] | ||

| SMMC7721 | Hepatocellular Carcinoma | 24 h | 158.9 | [7] |

| 48 h | 139.4 | [7] |

Table 2: IC50 Values of Other Ganoderic Acids

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ganoderic Acid S | Caco-2 | Colorectal | 55.16 | [8] |

| HepG2 | Liver | 49.38 | [8] | |

| HeLa | Cervical | 42.75 | [8] | |

| Ganoderic Acid DM | Caco-2 | Colorectal | 41.27 | [8] |

| HepG2 | Liver | 35.84 | [8] | |

| HeLa | Cervical | 29.61 | [8] |

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of cytotoxicity. The following sections detail the common methodologies employed in the study of Ganoderic acids.

Cell Culture and Maintenance

-

Cell Lines: A variety of human cancer cell lines are used, including HepG2, SMMC7721 (hepatocellular carcinoma), HeLa (cervical cancer), and DU145 (prostate cancer)[7][9][10]. Non-cancerous cell lines like MCF-10A are often used as controls to assess selective toxicity[9].

-

Culture Medium: Cells are typically maintained in standard culture media such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[7].

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere[7].

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Treatment: Cells are treated with various concentrations of the Ganoderic acid for specified durations (e.g., 24, 48, or 72 hours)[7].

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals[8].

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader[8].

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Cells are seeded in appropriate culture plates and treated with the Ganoderic acid at desired concentrations.

-

Cell Harvesting: After treatment, both floating and adherent cells are collected.

-

Staining: Cells are washed with PBS and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic[9].

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a Ganoderic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

In Silico Docking of Ganoderenic Acid E: A Technical Guide to Exploring Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid E, a triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, belongs to a class of compounds renowned for their diverse pharmacological activities. While extensive research has focused on other ganoderic acids, the specific therapeutic targets and molecular interactions of this compound remain largely unexplored. This technical guide provides a comprehensive framework for initiating in silico docking studies of this compound. It outlines potential therapeutic targets based on the activity of related compounds, details standardized experimental protocols for molecular docking, and presents a comparative analysis of existing docking data for other ganoderic acids. Furthermore, this guide includes essential visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in the rational design of novel therapeutics based on this promising natural product.

Introduction to this compound and its Therapeutic Context

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from Ganoderma lucidum, have garnered significant attention for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] this compound is a member of this family, but specific biological and computational studies on this compound are limited. However, the well-documented activities of other ganoderic acids provide a strong rationale for investigating this compound as a potential modulator of various therapeutic targets. In silico molecular docking serves as a powerful preliminary tool to predict the binding affinity and interaction patterns of this compound with proteins of interest, thereby guiding further experimental validation.

Potential Therapeutic Targets for this compound

Based on in silico and in vitro studies of other ganoderic acids, several key proteins emerge as high-priority targets for initial docking studies with this compound.

-

Oncology Targets:

-

Receptor Tyrosine Kinases (RTKs): Including Insulin Receptor (IR), Insulin-like Growth Factor Receptor 1 (IGFR-1), and Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), which are crucial in cancer cell proliferation, migration, and angiogenesis.[3]

-

Nuclear Factor-kappa B (NF-κB): A key regulator of inflammation and cell survival, its inhibition is a common mechanism for the anti-cancer effects of ganoderic acids.[4]

-

DNA Topoisomerase IIβ: An essential enzyme in DNA replication, making it a target for cancer chemotherapy.[2][5]

-

PI3K/Akt Pathway: This signaling pathway is central to cell growth and survival, and its components, like PIK3CA, are frequently mutated in cancer.[6]

-

-

Neurodegenerative Disease Targets:

-

Viral Disease Targets:

-

HIV-1 Protease: An essential enzyme for the replication of the human immunodeficiency virus.[9]

-

Quantitative Data from In Silico Docking of Related Ganoderic Acids

Due to the absence of specific published docking data for this compound, the following table summarizes the binding affinities of other ganoderic acids against various therapeutic targets. This data serves as a valuable benchmark for future studies on this compound.

| Ligand | Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Interacting Residues |

| Ganoderic Acid A | PIK3CA | 7R9V | AutoDock 4.2.1 | -7.12 | Not Specified |

| Ganoderic Acid A | Nrf2 | 4L7D | Maestro 9.6 | -9.69 (GScore) | Leu 718, Asp 800, Cys 797 |

| Ganoderic Acid A | STAT3/DNA | Not Specified | Maestro 9.6 | Not Specified | Gly 583, Glu 582 |

| Ganoderic Acid B | HIV-1 Protease | 1HVR | Not Specified | -8.83 | ILE50, ILE50', ASP29, ASP30 |

| Ganoderic Acid C1 | TNF-α | 2AZ5 | AutoDock Vina | -10.8 | TYR59, TYR151, HIS15 |

| Ganoderenic Acid B | MARK4 | 5ES1 | AutoDock 4.2.6 | -10.3 | Not Specified |

| Ganoderenic Acid D | LRRK2 | 7LHT | AutoDock 4.2.6 | -3.4 | Not Specified |

Experimental Protocols for In Silico Docking

This section provides a detailed, generalized protocol for performing molecular docking of this compound with a chosen therapeutic target using widely accepted software.

Software and Resources

-

Ligand Structure: PubChem or other chemical databases to obtain the 3D structure of this compound (e.g., in SDF or MOL2 format).

-

Protein Structure: Protein Data Bank (PDB) to download the 3D crystal structure of the target protein.

-

Docking Software: AutoDock Vina is a widely used and effective tool for molecular docking.

-

Preparation and Visualization Tools: AutoDock Tools (ADT) for preparing ligand and receptor files, and PyMOL or Chimera for visualizing and analyzing the results.[9]

Ligand Preparation

-

Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem.

-

Energy Minimization: Use a force field (e.g., MMFF94) to minimize the energy of the ligand structure to obtain a stable conformation.

-

Format Conversion: Convert the ligand file to the required PDBQT format using AutoDock Tools. This step typically involves adding polar hydrogens, computing Gasteiger charges, and defining rotatable bonds.[9]

Receptor Preparation

-

Obtain Protein Structure: Download the crystal structure of the target protein from the PDB database.

-

Clean the Protein: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using a visualization tool or ADT.[9]

-

Prepare the Receptor: Use AutoDock Tools to add polar hydrogens and compute Gasteiger charges for the protein. Save the prepared receptor in PDBQT format.[9]

Molecular Docking Procedure

-

Define the Binding Site: Identify the active site or binding pocket of the receptor. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.

-

Grid Box Generation: In AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial for a successful docking simulation.[9]

-

Run Docking Simulation: Execute the docking calculation using AutoDock Vina, providing the prepared ligand and receptor files, and the grid box parameters as input.

-

Analysis of Results:

-

Binding Affinity: The primary output is the binding affinity, expressed in kcal/mol, which estimates the binding free energy. More negative values indicate stronger binding.

-

Pose Visualization: Visualize the predicted binding poses of the ligand within the receptor's active site using PyMOL or Chimera.

-

Interaction Analysis: Identify and analyze the key amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

-

Visualizing a Potential Mechanism: The NF-κB Signaling Pathway

The NF-κB pathway is a common target for the anti-inflammatory and anti-cancer effects of ganoderic acids.[4] The following diagram illustrates the canonical NF-κB signaling pathway and a hypothetical point of inhibition by this compound, likely through the prevention of IκBα degradation.

Standard Workflow for In Silico Drug Discovery

The following diagram outlines a typical workflow for the computational screening and identification of bioactive compounds like this compound.

Conclusion and Future Directions

While direct computational studies on this compound are currently lacking, the wealth of data on related ganoderic acids provides a solid foundation for initiating such investigations. This technical guide offers a clear roadmap for researchers to explore the therapeutic potential of this compound through in silico molecular docking. By systematically evaluating its interactions with high-priority therapeutic targets, the scientific community can begin to elucidate the mechanisms of action for this natural product and pave the way for its development as a novel therapeutic agent. Future work should focus on performing the outlined docking studies, followed by in vitro and in vivo validation of the most promising computational predictions.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. ganoderic acid Sz | C30H44O3 | CID 46888171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Interaction of ganoderic acid on HIV related target: molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ganoderic acid eta | C30H44O8 | CID 10721020 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Review of the Pharmacological Activities of Ganoderic Acids

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ganoderic acids (GAs) are a class of highly oxidized lanostane-type triterpenoids predominantly found in the medicinal mushroom Ganoderma lucidum. For centuries, G. lucidum has been a cornerstone of traditional Eastern medicine, revered for its purported health benefits, including promoting longevity and vitality.[1][2][3] Modern scientific investigation has identified GAs as key bioactive constituents responsible for a wide array of pharmacological effects, including anticancer, anti-inflammatory, hepatoprotective, and immunomodulatory activities.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological activities of Ganoderic acids, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms, to support further research and drug development.

Anticancer Activities

Ganoderic acids have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines, inducing apoptosis, causing cell cycle arrest, and inhibiting tumor invasion and metastasis.[1][2][6]

Mechanisms of Anticancer Action

The anticancer effects of Ganoderic acids are mediated through the modulation of several key signaling pathways. For instance, Ganoderic acid A (GA-A) has been shown to inhibit the PI3K/Akt signaling pathway in human glioblastoma and regulate the p53 signaling pathway.[7] Furthermore, Ganoderic acid T (GA-T) has been found to suppress the growth of human solid tumors in mice and inhibit cancer cell invasion by suppressing NF-κB activation.[1][5] Studies have also indicated that Ganoderic acid DM (GA-DM) can induce cell death in cancer cells while exhibiting minimal toxicity to normal cells and may stimulate an immune response within the tumor microenvironment.[8]

Signaling Pathways in Anticancer Activity

Diagram: Ganoderic Acid A (GA-A) Induced Apoptosis via the MDM2-p53 Signaling Pathway.```dot digraph "GA-A_MDM2-p53_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4", dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

"Ganoderic Acid A" [fillcolor="#FBBC05", fontcolor="#202124"]; "MDM2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "p53" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Ganoderic Acid A" -> "MDM2" [label=" Binds to & inhibits", style=dashed, color="#EA4335", fontcolor="#202124", fontsize=8]; "MDM2" -> "p53" [label=" Ubiquitination &\n degradation", arrowhead=tee, color="#EA4335", fontcolor="#202124", fontsize=8]; "p53" -> "Apoptosis" [label=" Induces", color="#34A853", fontcolor="#202124", fontsize=8]; }

Caption: GA-T blocks NF-κB activation, reducing metastatic protein expression.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of various Ganoderic acids on different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Ganoderic Acid | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 (24h), 203.5 (48h) | |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 (24h), 139.4 (48h) | |

| Lucidenic Acid A | A549 | Lung Cancer | 24.04 ± 3.46 | |

| Lucidenic Acid N | A549 | Lung Cancer | 25.91 ± 0.89 | |

| Methyl Lucidenate E2 | A549 | Lung Cancer | 17.14 ± 2.88 | |

| Ganoderic Acid β | P-388 | Leukemia | 20-90 (mM/mL) | |

| Ganoderic Acid A | P-388 | Leukemia | 20-90 (mM/mL) | |

| Ganoderic Acid B | P-388 | Leukemia | 20-90 (mM/mL) |

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Cancer cells (e.g., HepG2, SMMC7721) are plated in 96-well plates at a density of 6,000 cells per well and cultured until they reach 80% confluence. 2[6]. Treatment: The cells are then treated with varying concentrations of Ganoderic acid A for 24, 48, or 72 hours. 3[6]. Assay: After the treatment period, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 2 hours at 37°C. 4[6]. Measurement: The optical density (OD) at 450 nm is measured using a microplate reader to determine cell viability.

[6]Western Blot Analysis

-

Cell Lysis: Cells treated with Ganoderic acids are harvested, washed, and lysed in a buffer containing 1% NP40, 20 mM Tris, 137 mM NaCl, 10% glycerol, and 1 mM phenylmethyl sulfonyl fluoride. 2[6]. Protein Quantification: The protein concentration in the whole-cell lysates is determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, MDM2, NF-κB), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Hepatoprotective Effects

Ganoderic acids have shown significant protective effects against liver injury induced by various toxins, including alcohol and α-amanitin.

[9][10][11]#### Mechanisms of Hepatoprotection

The hepatoprotective mechanisms of Ganoderic acids involve antioxidant, anti-inflammatory, and anti-apoptotic activities. F[10][11]or instance, Ganoderic acid A has been shown to attenuate hepatic impairment by down-regulating the JAK2-STAT3 signaling pathway in mushroom poisoning models. F[10]urthermore, Ganoderic acids can ameliorate alcoholic liver injury by improving lipid metabolism, modulating inflammation-related mRNA levels, and regulating gut microbiota.

[9][12]#### Signaling Pathway in Hepatoprotection

Diagram: Ganoderic Acid A (GA-A) Mediated Hepatoprotection via JAK2-STAT3 Pathway.

References

- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction | PLOS One [journals.plos.org]

- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ganoderenic Acid E in Ganoderma Extracts using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ganoderenic acid E in extracts of Ganoderma species. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the quality control and standardization of Ganoderma-based products. This document outlines the necessary instrumentation, reagents, sample preparation, and chromatographic conditions. Additionally, it presents a summary of method validation parameters to ensure accuracy and reliability.

Introduction

Ganoderma species, commonly known as Reishi or Lingzhi, are medicinal mushrooms renowned for their diverse pharmacological activities. These properties are largely attributed to a class of triterpenoids known as ganoderic acids. This compound is one such bioactive compound that has garnered interest for its potential therapeutic effects. Accurate and precise quantification of this compound in Ganoderma extracts is crucial for quality control, standardization, and to ensure the consistency of investigational and commercial products. This application note details a robust HPLC method for this purpose.

Experimental

Instrumentation and Reagents

-

HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a diode array detector (DAD) or UV-Vis detector.

-

Analytical Column: A reversed-phase C18 column (e.g., Zorbax C18, 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[1][2][3]

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Acetic acid or phosphoric acid for mobile phase modification.[1][2][4][5][6]

-

Standards: this compound reference standard (purity >95%).

-

Sample Preparation: Ultrasonic bath, filter paper, and 0.2 µm or 0.45 µm syringe filters.

Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the separation and quantification of ganoderic acids, including this compound.

| Parameter | Condition |

| Column | C18 reversed-phase column (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Acetic Acid in water (B)[1][2][3] or 2% acetic acid[4] |

| Flow Rate | 0.8 mL/min[1][4] |

| Detection Wavelength | 252 nm[4][7] |

| Column Temperature | 30°C[1][7] |

| Injection Volume | 20 µL[1] |

Protocols

Standard Solution Preparation

-

Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).[1][7]

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a range of concentrations (e.g., 0.9 to 93.0 µg/mL).[4] These will be used to construct a calibration curve.

Sample Preparation

-

Extraction: Weigh 1 g of powdered Ganoderma sample and add 20 mL of a suitable organic solvent such as ethanol (B145695) or chloroform.[1][8]

-

Ultrasonication: Perform ultrasonic extraction for 30 minutes to facilitate the release of ganoderic acids.[1] Repeat the extraction process twice to ensure complete extraction.

-

Filtration and Evaporation: Combine the extracts, filter through filter paper, and then evaporate the solvent to dryness under reduced pressure.

-

Reconstitution: Dissolve the dried extract residue in a known volume of methanol.

-

Final Filtration: Filter the reconstituted sample solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.[1]

Analysis

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the prepared standard and sample solutions.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

Method Validation Summary

The following table summarizes the key performance characteristics for the quantification of ganoderic acids, demonstrating the method's suitability for its intended purpose.

| Parameter | Typical Value | Reference |

| Linearity (Correlation Coefficient, r²) | > 0.999 | [4][6] |

| Recovery | 96.85 - 105.09% | [4] |

| Precision (Intra-day RSD) | 0.8 - 4.8% | [4] |

| Precision (Inter-day RSD) | 0.7 - 5.1% | [4] |

| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL | [9] |

| Limit of Quantification (LOQ) | 1.01 - 4.23 µg/mL | [9] |

Experimental Workflow

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is a reliable and reproducible technique for the quantitative determination of this compound in Ganoderma extracts. The protocol is straightforward and utilizes standard analytical instrumentation. Adherence to this method will enable researchers and industry professionals to ensure the quality and consistency of their Ganoderma-derived materials. For more sensitive analyses, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can be considered.[8][10]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

Ganoderenic acid E extraction and purification protocol from Ganoderma

Application Notes & Protocols

Topic: Ganoderenic Acid E: Extraction and Purification from Ganoderma

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) found in various species of the medicinal mushroom Ganoderma, such as Ganoderma lucidum and Ganoderma tsugae. Triterpenoids from Ganoderma are of significant interest to the scientific community due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects[1][2][3]. The complex mixture of structurally similar triterpenoids in Ganoderma necessitates a robust and efficient protocol for the isolation of individual compounds like this compound for further pharmacological and clinical investigation.

This document provides a detailed protocol for the extraction and purification of this compound from the fruiting bodies of Ganoderma. The methodology is based on a combination of solvent extraction and multi-step chromatographic techniques.

Data Summary